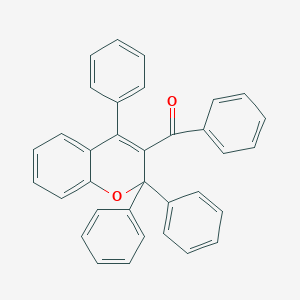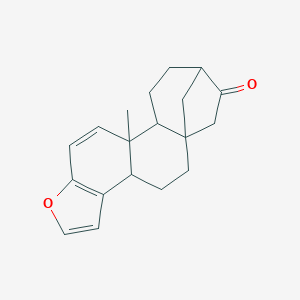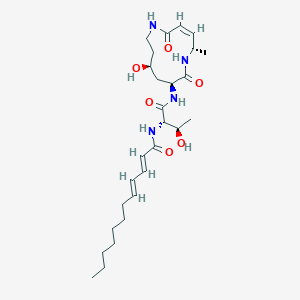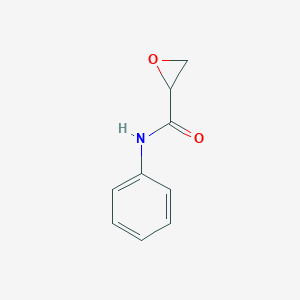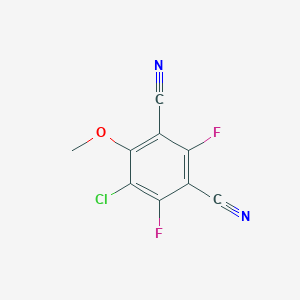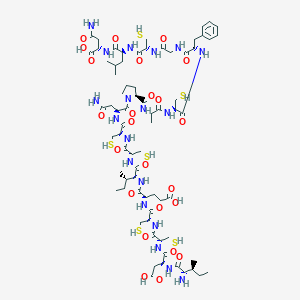
Enterotoxin, vibrio mimicus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enterotoxins are bacterial toxins that cause gastrointestinal distress. Vibrio mimicus is a bacterium that produces an enterotoxin that can cause food poisoning.
Wirkmechanismus
Vibrio mimicus enterotoxin works by binding to receptors on the surface of intestinal cells. Once bound, the enterotoxin causes the cells to release chloride ions, which leads to an increase in fluid secretion in the intestine. This increase in fluid secretion causes the symptoms of food poisoning, including diarrhea, vomiting, and abdominal pain.
Biochemische Und Physiologische Effekte
Vibrio mimicus enterotoxin has a number of biochemical and physiological effects. The enterotoxin causes an increase in fluid secretion in the intestine, which leads to dehydration. It also causes inflammation in the intestine, which can lead to damage of the intestinal lining. In severe cases, this damage can lead to sepsis and death.
Vorteile Und Einschränkungen Für Laborexperimente
Vibrio mimicus enterotoxin has a number of advantages and limitations for lab experiments. The enterotoxin is relatively easy to synthesize and can be used to study the mechanism of action of enterotoxins in general. However, the enterotoxin is only produced by Vibrio mimicus, which limits its use in studying enterotoxins produced by other bacteria.
Zukünftige Richtungen
There are a number of future directions for research on Vibrio mimicus enterotoxin. Researchers are currently studying potential treatments for food poisoning caused by Vibrio mimicus, including antibiotics and probiotics. There is also ongoing research on the use of Vibrio mimicus enterotoxin as a tool for studying the mechanism of action of enterotoxins in general. Additionally, researchers are studying the potential role of Vibrio mimicus enterotoxin in other diseases, such as inflammatory bowel disease.
Conclusion
In conclusion, Vibrio mimicus enterotoxin is a bacterial toxin that can cause food poisoning. The enterotoxin is synthesized by the bacterium Vibrio mimicus and works by binding to receptors on the surface of intestinal cells. Once bound, the enterotoxin causes an increase in fluid secretion in the intestine, which leads to the symptoms of food poisoning. Vibrio mimicus enterotoxin has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on the enterotoxin.
Synthesemethoden
Vibrio mimicus enterotoxin is synthesized by the bacterium Vibrio mimicus. The bacterium is commonly found in seafood, particularly in shellfish. The enterotoxin is produced by the bacterium in response to environmental stress, such as changes in temperature or pH.
Wissenschaftliche Forschungsanwendungen
Vibrio mimicus enterotoxin has been extensively studied for its role in food poisoning. Researchers have used the enterotoxin to study its mechanism of action, biochemical and physiological effects, and potential treatments for food poisoning caused by Vibrio mimicus.
Eigenschaften
CAS-Nummer |
100007-57-6 |
|---|---|
Produktname |
Enterotoxin, vibrio mimicus |
Molekularformel |
C72H113N19O24S6 |
Molekulargewicht |
1821.2 g/mol |
IUPAC-Name |
(4S)-5-[[(2S,3S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C72H113N19O24S6/c1-8-33(5)55(75)69(111)82-40(24-54(97)98)61(103)86-47(30-120)66(108)87-45(28-118)63(105)79-37(17-18-53(95)96)59(101)90-56(34(6)9-2)70(112)89-48(31-121)67(109)88-46(29-119)65(107)83-41(22-50(73)92)71(113)91-19-13-16-49(91)68(110)77-35(7)57(99)85-44(27-117)64(106)81-39(21-36-14-11-10-12-15-36)58(100)76-25-52(94)78-43(26-116)62(104)80-38(20-32(3)4)60(102)84-42(72(114)115)23-51(74)93/h10-12,14-15,32-35,37-49,55-56,116-121H,8-9,13,16-31,75H2,1-7H3,(H2,73,92)(H2,74,93)(H,76,100)(H,77,110)(H,78,94)(H,79,105)(H,80,104)(H,81,106)(H,82,111)(H,83,107)(H,84,102)(H,85,99)(H,86,103)(H,87,108)(H,88,109)(H,89,112)(H,90,101)(H,95,96)(H,97,98)(H,114,115)/t33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 |
InChI-Schlüssel |
MYTWXYLBLUEQKJ-RAALKQJNSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)N |
Andere CAS-Nummern |
100007-57-6 |
Sequenz |
IDCCEICCNPACFGCLN |
Synonyme |
enterotoxin, Vibrio mimicus Ile-Asp-Cys-Cys-Glu-Ile-Cys-Cys-Asn-Pro-Ala-Cys-Phe-Gly-Cys-Leu-Asn Vibrio mimicus heat-stable enterotoxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
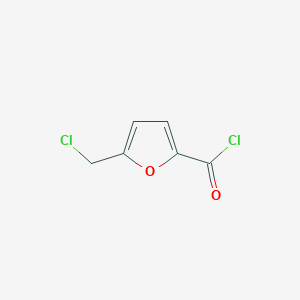

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
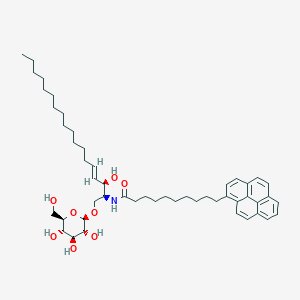
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)

